4-(2-Ethylsulfonylanilino)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethylsulfonylanilino)cyclohexane-1-carboxylic acid, commonly known as EACC, is a chemical compound that has been extensively studied for its potential use in cancer therapy. It belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies as a potential anticancer agent.
Wirkmechanismus
The exact mechanism of action of EACC is not fully understood, but it is believed to involve the inhibition of the enzyme methionine aminopeptidase 2 (MetAP2). MetAP2 is involved in the processing of proteins that are necessary for cell growth and proliferation. By inhibiting MetAP2, EACC is thought to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
EACC has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, EACC has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This suggests that EACC may have potential as an antiangiogenic agent in addition to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of EACC is that it has shown promising results in preclinical studies as a potential anticancer agent. However, there are also limitations to its use in lab experiments. EACC has been shown to have poor solubility in water, which can make it difficult to administer in vivo. Additionally, EACC has been shown to have low bioavailability, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are a number of future directions for research on EACC. One area of interest is the development of more effective formulations of EACC that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to EACC treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of EACC as a potential anticancer agent.
Synthesemethoden
The synthesis of EACC involves the reaction of 4-chloro-2-ethylsulfonylaniline with cyclohexane-1-carboxylic acid in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Wissenschaftliche Forschungsanwendungen
EACC has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, breast cancer, and lung cancer. EACC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
4-(2-ethylsulfonylanilino)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-2-21(19,20)14-6-4-3-5-13(14)16-12-9-7-11(8-10-12)15(17)18/h3-6,11-12,16H,2,7-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPOWPWJFNOMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.